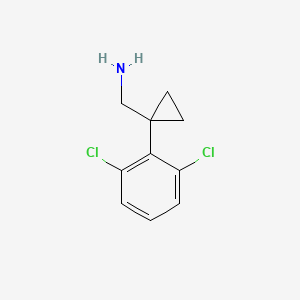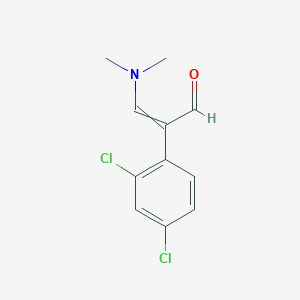![molecular formula C15H11ClN2O B11739269 2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile](/img/structure/B11739269.png)
2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxyphenyl group, and a nitrile group
Métodos De Preparación
The synthesis of 2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 2-aminophenol in the presence of a base, followed by the addition of a nitrile group. The reaction conditions often include solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, resulting in the modulation of signal transduction pathways.
Comparación Con Compuestos Similares
2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile can be compared with similar compounds such as:
2-(4-Chlorophenyl)ethylamine: This compound has a similar chlorophenyl group but lacks the hydroxyphenyl and nitrile groups, making it less complex.
2-(2-Hydroxyphenyl)benzoxazole: This compound shares the hydroxyphenyl group but has a different overall structure, leading to different chemical properties and applications.
2-Aminobenzothiazole: This compound has an amino group and a benzothiazole ring, making it structurally distinct but functionally similar in some reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C15H11ClN2O |
|---|---|
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-(2-hydroxyanilino)prop-2-enenitrile |
InChI |
InChI=1S/C15H11ClN2O/c16-13-7-5-11(6-8-13)12(9-17)10-18-14-3-1-2-4-15(14)19/h1-8,10,18-19H |
Clave InChI |
GRNRVVBAAGLOLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11739187.png)

![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739205.png)

![hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739221.png)
phenyl]methyl})amine](/img/structure/B11739229.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739232.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739239.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11739241.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739243.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739253.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739277.png)
![3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11739278.png)
![2-{3-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11739280.png)
